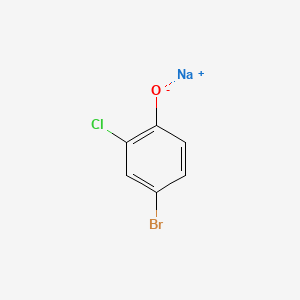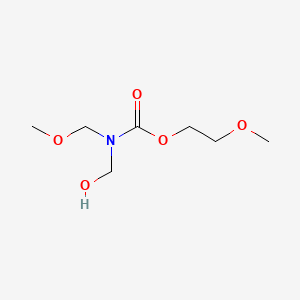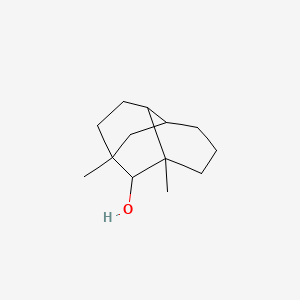
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol is a chemical compound with the molecular formula C13H22O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) and a bicyclic structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol typically involves the hydrogenation of 1,6-dimethylnaphthalene. The process includes the following steps:
Hydrogenation: 1,6-dimethylnaphthalene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation and hydroxylation in large reactors, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to remove the hydroxyl group, forming decahydro-1,6-dimethylnaphthalene, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, amines, or ethers using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for halogenation, ammonia (NH3) for amination, and alkyl halides for etherification.
Major Products Formed
Oxidation: Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-one (ketone) or decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-carboxylic acid (carboxylic acid).
Reduction: Decahydro-1,6-dimethylnaphthalene.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .
類似化合物との比較
Similar Compounds
Decahydro-1,6-dimethylnaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-carboxylic acid: Contains a carboxylic acid group, making it more acidic and reactive in different chemical environments.
Uniqueness
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol is unique due to its specific hydroxyl group placement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
特性
CAS番号 |
93940-35-3 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
1,3-dimethyltricyclo[5.3.1.03,8]undecan-2-ol |
InChI |
InChI=1S/C13H22O/c1-12-7-5-10-9(8-12)4-3-6-13(10,2)11(12)14/h9-11,14H,3-8H2,1-2H3 |
InChIキー |
WDSGBNZSINBPCJ-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3C(C1)CCCC3(C2O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


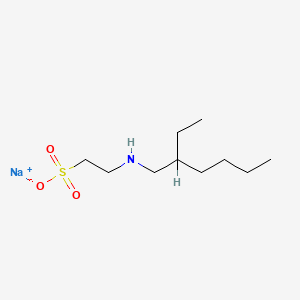

![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
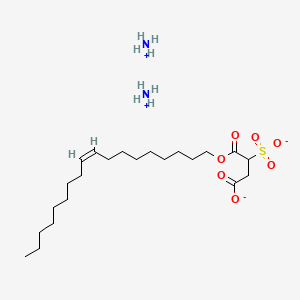
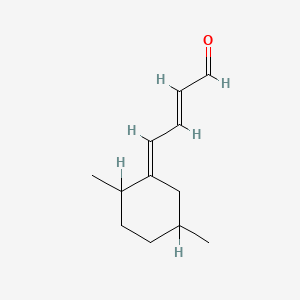
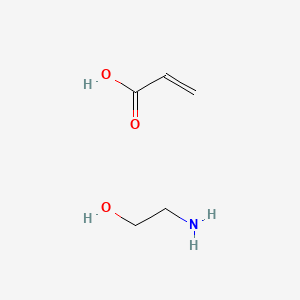
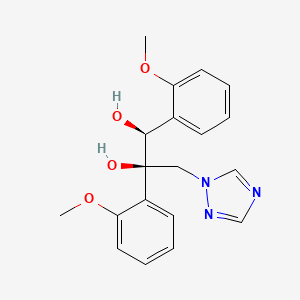
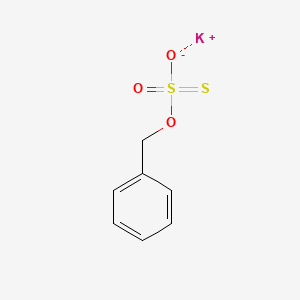

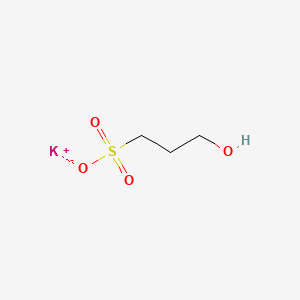
![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)

